



Application Note: NVS-VHL720 for the Immunoprecipitation of the VHL-CDO1 Complex

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NVS-VHL720	
Cat. No.:	B12370099	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Von Hippel-Lindau (VHL) protein is a crucial tumor suppressor that functions as the substrate recognition component of the Cullin-2 RING E3 ubiquitin ligase complex.[1][2][3][4] This complex targets proteins for ubiquitination and subsequent proteasomal degradation, playing a key role in cellular homeostasis.[1][2][5] The most well-characterized substrate of VHL is the alpha subunit of the hypoxia-inducible factor (HIF- 1α), a master regulator of the cellular response to low oxygen.[2][4][6]

Cysteine Dioxygenase 1 (CDO1) is a non-heme iron-containing enzyme that catalyzes the oxidation of L-cysteine to cysteine sulfinic acid.[7][8][9] This reaction is a key step in cysteine catabolism, regulating intracellular levels of cysteine and influencing the production of taurine, pyruvate, and sulfate.[7][8]

NVS-VHL720 is a novel peptidomimetic small molecule that functions as a "molecular glue" degrader.[10][11][12] It binds to the HIF-1α binding pocket of VHL and, in doing so, creates a new surface that recruits CDO1 as a neosubstrate to the VHL E3 ligase complex, leading to the selective ubiquitination and degradation of CDO1.[10][13][14][15] This tool provides a unique opportunity to study the induced interaction between VHL and CDO1 and to investigate the downstream consequences of CDO1 degradation. This application note provides a detailed protocol for the immunoprecipitation of the endogenous VHL-CDO1 ternary complex from cell lysates using NVS-VHL720.



Principle of the Assay

This protocol utilizes the unique property of **NVS-VHL720** to stabilize the interaction between VHL and CDO1. In the absence of the molecular glue, this interaction is not stable. By treating cells with **NVS-VHL720**, a VHL-CDO1 complex is formed and can be captured from cell lysates. A specific antibody targeting the endogenous VHL protein is used to immunoprecipitate VHL and any associated proteins. Because **NVS-VHL720** "glues" CDO1 to VHL, CDO1 is efficiently co-immunoprecipitated. The resulting protein complexes are then analyzed by western blotting to confirm the presence of both VHL and CDO1.

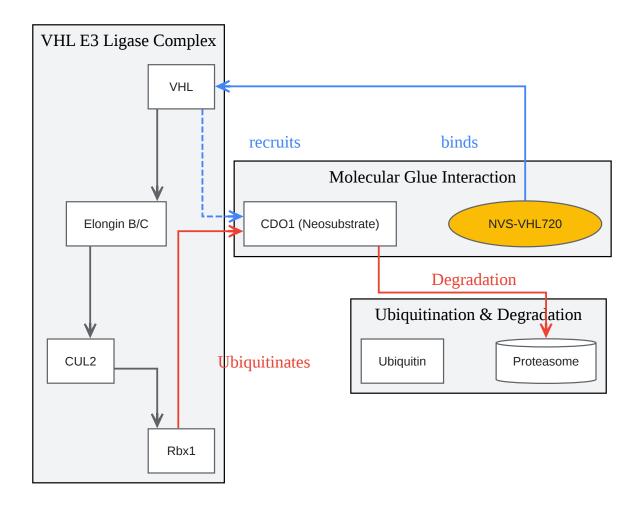
Data Presentation: NVS-VHL720 Activity

Quantitative data from biochemical and cellular assays characterize the potent activity of **NVS-VHL720**.[11]

Parameter	Method	Value	Cell Line
VHL Binding Affinity (KD)	Surface Plasmon Resonance (SPR)	72 nM	N/A (Biochemical)
CDO1 Recruitment (AC50)	TR-FRET	71 nM	N/A (Biochemical)
CDO1 Degradation (absDC50)	Cellular Degradation Assay	8 nM	HEK293T
Max CDO1 Degradation	Cellular Degradation Assay	98%	HEK293T

Visualization of Pathways and Workflows

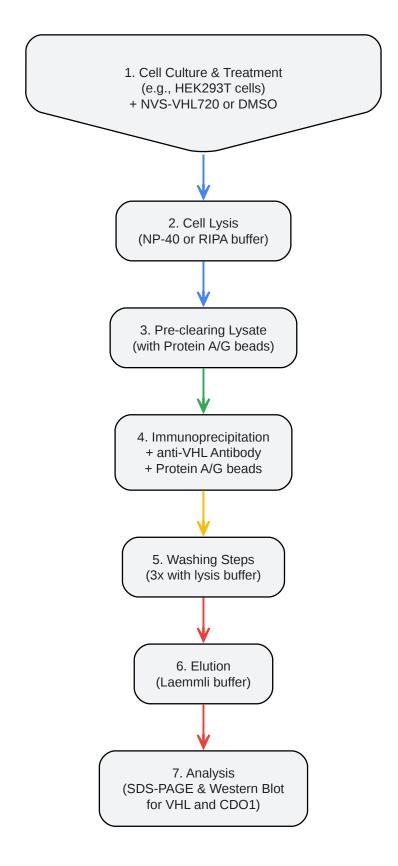




Click to download full resolution via product page

Caption: NVS-VHL720 molecular glue mechanism.





Click to download full resolution via product page

Caption: Workflow for VHL-CDO1 Co-Immunoprecipitation.



Experimental Protocols

This protocol is optimized for a 10 cm dish of HEK293T cells cultured to ~80-90% confluency.

- · Cell Line: HEK293T cells
- Molecular Glue: NVS-VHL720 (prepared as a 10 mM stock in DMSO)
- Control: DMSO (vehicle)
- Antibodies:
 - Rabbit anti-VHL antibody (for immunoprecipitation and western blot)
 - Mouse anti-CDO1 antibody (for western blot)
 - Rabbit IgG Isotype Control
 - Goat anti-Rabbit IgG-HRP secondary antibody
 - Goat anti-Mouse IgG-HRP secondary antibody
- Buffers and Reagents:
 - Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
 - Phosphate-Buffered Saline (PBS), ice-cold
 - Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40. Immediately before use, add protease and phosphatase inhibitor cocktails.
 - Wash Buffer: Same as Lysis Buffer.
 - Elution Buffer: 2x Laemmli Sample Buffer
- Beads: Protein A/G Magnetic Beads

Step 1: Cell Culture and Treatment



- Culture HEK293T cells in a 10 cm dish to 80-90% confluency.
- Prepare two dishes: one for the NVS-VHL720 treatment and one for the DMSO vehicle control.
- Treat cells with 1 μM NVS-VHL720 or an equivalent volume of DMSO.
- Incubate for 4-6 hours at 37°C. Note: Incubation time can be optimized.

Step 2: Cell Lysis

- Aspirate the culture medium and wash the cells twice with 5 mL of ice-cold PBS.
- Add 1 mL of ice-cold Lysis Buffer to the dish.
- Scrape the cells off the dish and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is your protein extract.
- Determine the protein concentration using a BCA or Bradford assay. Reserve 50 μg of lysate for the "Input" control.

Step 3: Immunoprecipitation

- Dilute the remaining lysate to a final concentration of 1 mg/mL with Lysis Buffer. Use 1 mg of total protein per IP reaction.
- To the 1 mg of lysate, add 2-4 μg of Rabbit anti-VHL antibody (or Rabbit IgG for a negative control).
- Incubate with gentle rotation for 4 hours to overnight at 4°C.



- Add 30 μL of a 50% slurry of Protein A/G magnetic beads to the lysate-antibody mixture.
- Incubate with gentle rotation for an additional 1-2 hours at 4°C.

Step 4: Washing

- Place the tube on a magnetic rack to capture the beads. Carefully aspirate and discard the supernatant.
- Remove the tube from the rack and add 1 mL of ice-cold Wash Buffer. Resuspend the beads by gentle pipetting.
- Repeat this wash step two more times for a total of three washes. Ensure all supernatant is removed after the final wash without disturbing the beads.

Step 5: Elution

- After the final wash, add 40 μL of 2x Laemmli Sample Buffer to the beads.
- Vortex briefly and heat the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
- Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted proteins.

Step 6: Western Blot Analysis

- Load the eluted samples (IP: VHL and IP: IgG) and the reserved "Input" sample onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (anti-VHL and anti-CDO1) overnight at 4°C.



- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
- Input Lane: Both VHL and CDO1 bands should be visible for both DMSO and NVS-VHL720 treated samples.
- IgG IP Lane: No significant bands for VHL or CDO1 should be detected.
- VHL IP (DMSO): A strong band for VHL should be present. The band for CDO1 should be absent or very faint, indicating no stable interaction without the molecular glue.
- VHL IP (NVS-VHL720): Strong bands for both VHL and CDO1 should be detected, confirming that NVS-VHL720 successfully induced the formation of a stable, immunoprecipitable complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Von Hippel–Lindau tumor suppressor Wikipedia [en.wikipedia.org]
- 2. VHL gene: MedlinePlus Genetics [medlineplus.gov]
- 3. VHL Protein Domain | Cell Signaling Technology [cellsignal.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 6. The von Hippel-Lindau Tumor Suppressor Protein | Annual Reviews [annualreviews.org]
- 7. Cysteine dioxygenase type 1 (CDO1): Its functional role in physiological and pathophysiological processes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application





- 8. sinobiological.com [sinobiological.com]
- 9. prospecbio.com [prospecbio.com]
- 10. NVS-VHL720 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. NVS-VHL720 | CDO1 degrader | Probechem Biochemicals [probechem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. A small-molecule VHL molecular glue degrader for cysteine dioxygenase 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] A small molecule VHL molecular glue degrader for cysteine dioxygenase 1 | Semantic Scholar [semanticscholar.org]
- 15. A small molecule VHL molecular glue degrader for cysteine dioxygenase 1 [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [Application Note: NVS-VHL720 for the Immunoprecipitation of the VHL-CDO1 Complex]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370099#nvs-vhl720-immunoprecipitation-of-vhl-cdo1-complex]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com